阿维拉霉素A

描述

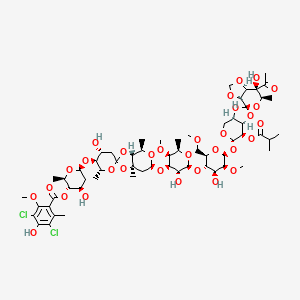

阿维拉霉素A是一种由细菌链霉菌属绿霉产生的正链霉素类抗生素。它主要用于兽医学,以控制动物(如猪、家禽和兔子)的细菌性肠道感染。 This compound对革兰氏阳性菌特别有效,并且以其独特的结构而闻名,该结构包括一个七糖侧链和一个多酮衍生的二氯异维宁酸部分 .

科学研究应用

阿维拉霉素A在科学研究中有多种应用,尤其是在微生物学、兽医学和生物技术领域。它被用作研究正链霉素类抗生素的生物合成和抗生素耐药机制的模型化合物。 研究人员还探索了它作为开发新型抗菌剂的先导化合物的潜力 .

在兽医学中,this compound用于控制牲畜的细菌感染,从而改善动物健康和生产力。 它对革兰氏阳性菌的有效性使其成为管理家禽坏死性肠炎和猪兔肠道疾病等疾病的宝贵工具 .

作用机制

阿维拉霉素A通过抑制敏感细菌的蛋白质合成来发挥其抗菌作用。它与50S核糖体亚基结合,阻止起始因子2(IF2)的结合以及成熟的70S起始复合物的形成。 这种抑制会破坏转运RNA在氨酰基位点的正确定位,最终导致蛋白质合成停止和细菌死亡 .

生化分析

Biochemical Properties

Avilamycin A plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One key enzyme involved in its biosynthesis is AviZ1, an aldo-keto reductase that catalyzes the redox conversion between avilamycin A and avilamycin C . AviZ1 exhibits a preference for NADH/NAD+ as cofactors, facilitating the oxidation of avilamycin C to form avilamycin A . This interaction highlights the importance of redox reactions in the biosynthesis and regulation of avilamycin A.

Cellular Effects

Avilamycin A exerts significant effects on various types of cells and cellular processes. It primarily targets Gram-positive bacteria by binding to the 23S rRNA in the ribosome, thereby inhibiting protein synthesis . This binding blocks the entry of tRNA into the A-site, effectively halting the translation process . Additionally, avilamycin A can influence cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of the ribosome.

Molecular Mechanism

The molecular mechanism of avilamycin A involves its binding interactions with biomolecules, particularly the 23S rRNA in the ribosome . By binding to this specific region, avilamycin A prevents the proper assembly of the ribosomal complex, leading to the inhibition of protein synthesis . This mechanism of action is crucial for its antibacterial activity, as it effectively disrupts the growth and proliferation of Gram-positive bacteria.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of avilamycin A can change over time due to factors such as stability and degradation. Studies have shown that avilamycin A remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to avilamycin A can lead to adaptive responses in bacterial populations.

Dosage Effects in Animal Models

The effects of avilamycin A vary with different dosages in animal models. At lower doses, avilamycin A effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects can be observed, including disruption of normal cellular processes and potential toxicity to host tissues . These dosage-dependent effects highlight the importance of careful dosage regulation in veterinary applications.

Metabolic Pathways

Avilamycin A is involved in specific metabolic pathways, including its biosynthesis and degradation. The biosynthetic pathway of avilamycin A involves several enzymes, such as AviZ1, which catalyzes the redox conversion between avilamycin A and avilamycin C . This pathway also involves the utilization of cofactors like NADH/NAD+ to facilitate these redox reactions . The metabolic flux and levels of metabolites can be influenced by the presence of avilamycin A, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, avilamycin A is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize avilamycin A to its target sites, such as the ribosome, where it exerts its antibacterial effects . The distribution of avilamycin A within cells can also affect its localization and accumulation, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of avilamycin A is primarily within the ribosome, where it binds to the 23S rRNA . This localization is crucial for its activity, as it allows avilamycin A to effectively inhibit protein synthesis. Additionally, targeting signals and post-translational modifications may direct avilamycin A to specific compartments or organelles, further influencing its function and activity within the cell.

准备方法

合成路线和反应条件

阿维拉霉素A通常通过微生物发酵生产。该过程涉及在特定条件下培养绿霉链霉菌,以优化抗生素的产量。然后将发酵液进行高压过滤,以将阿维拉霉素从微生物生物量中分离出来。 得到的滤液被干燥并加工以获得最终产品 .

工业生产方法

在工业环境中,this compound的生产涉及大规模发酵,然后进行下游加工以纯化该化合物。发酵过程受到严格控制,以维持绿霉链霉菌生长和this compound生产的最佳条件。 先进的生物反应器和过滤系统的使用确保了最终产品的高产量和纯度 .

化学反应分析

反应类型

阿维拉霉素A会经历各种化学反应,包括氧化和还原。一个值得注意的反应是this compound和阿维拉霉素C之间的氧化还原转化,由醛酮还原酶催化。 该酶催化阿维拉霉素C的氧化形成this compound,利用NADH/NAD+作为辅因子 .

常用试剂和条件

涉及this compound的氧化还原反应通常需要特定的辅因子,例如NADH或NAD+。这些辅因子的存在对于有效地将阿维拉霉素C转化为this compound至关重要。 此外,反应在受控条件下进行,以确保所涉及酶的稳定性和活性 .

形成的主要产物

涉及this compound的氧化还原反应形成的主要产物是阿维拉霉素C。 该化合物仅在末端八糖部分的两个碳支链的氧化还原状态上与this compound不同 .

相似化合物的比较

类似化合物

伊维菌素(齐拉霉素): 与阿维拉霉素A结构相似,伊维菌素也通过与50S核糖体亚基结合来抑制蛋白质合成。

加维霉素: 另一种由链霉菌属产生的正链霉素类抗生素,加维霉素与this compound具有结构相似性,并表现出类似的抗菌特性.

This compound的独特性

This compound因其独特的七糖侧链和多酮衍生的二氯异维宁酸部分而脱颖而出。这些结构特征有助于其强大的抗菌活性以及对革兰氏阳性菌的特异性。 此外,this compound通过新颖的作用机制抑制蛋白质合成的能力使其成为研究和治疗应用的宝贵化合物 .

生物活性

Avilamycin A, a member of the orthosomycin family, is an antibiotic produced by the bacterium Streptomyces viridochromogenes. It has garnered attention due to its potent antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of avilamycin A, focusing on its mechanism of action, efficacy in various studies, and implications for use in veterinary medicine.

Avilamycin A consists of a linear heptasaccharide chain linked to a terminal dichloroisoeverninic acid. The compound exerts its antibacterial effects primarily by binding to the 23S rRNA component of bacterial ribosomes, specifically targeting domain V. This interaction inhibits protein synthesis by obstructing tRNA binding at the ribosomal A-site, thereby interfering with the initiation of translation .

Binding Characteristics

- Binding Site : Avilamycin binds to nucleotides A2482 and A2534 in the 23S rRNA.

- Resistance Mechanisms : Mutations in the ribosomal RNA can lead to resistance against avilamycin, indicating a need for ongoing surveillance in clinical settings .

Efficacy Against Pathogens

Avilamycin A has demonstrated significant efficacy against various strains of Gram-positive bacteria, including Clostridium perfringens, which is a major pathogen causing necrotic enteritis in poultry. Research has shown that the minimum inhibitory concentration (MIC) for avilamycin remains stable over time, suggesting that its use does not lead to increased resistance in C. perfringens populations .

Case Study: Clostridium perfringens

A study comparing isolates from before and after avilamycin's approval for use in broiler chickens found no significant change in susceptibility. The MIC values remained consistently low (MIC50/90: 2/2 mg/L pre-approval vs. 1/2 mg/L post-approval), underscoring avilamycin's sustained effectiveness .

Comparative Efficacy and Safety

In addition to its antibacterial properties, avilamycin has been evaluated for its effects on gut microbiota and overall health in livestock. Its administration has been linked to improved health outcomes in broiler chickens without significantly altering the microbial community structure .

Table 1: Summary of Avilamycin Efficacy Studies

| Study Focus | Pathogen | MIC (mg/L) Pre-Approval | MIC (mg/L) Post-Approval | Findings |

|---|---|---|---|---|

| Clostridium perfringens | Necrotic enteritis | 2 | 1 | No increase in resistance observed |

| Salmonella spp. | Poultry colonization | 10 | 10 | Effective control of colonization |

| General Gram-positive bacteria | Various strains | 1-4 | 1-4 | Consistent efficacy across strains |

Regulatory Aspects and Future Directions

Avilamycin's approval as a non-medically important antibiotic for livestock use highlights its potential role in managing antibiotic resistance concerns. Its continued use is supported by findings that it does not pose significant risks for cross-resistance with medically important antibiotics .

Future research should focus on:

- Long-term effects on microbial communities.

- Potential applications in human medicine, particularly as a treatment option for resistant infections.

- Ongoing monitoring of resistance patterns among bacterial populations.

属性

IUPAC Name |

[6-[6-[2-[6-[7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRGHRXBGGPPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88Cl2O32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69787-79-7 | |

| Record name | Avilamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69787-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。